(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-(3-Chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole ring substituted at position 4 with a 4-isobutylphenyl group and a 3-chlorophenyl moiety at position 3 of the acrylonitrile backbone. The Z-configuration ensures spatial proximity of the substituents, influencing electronic and steric properties critical for biological activity and material applications. This compound is hypothesized to exhibit anticancer, antimicrobial, or fluorescence properties based on structural similarities to analogues reported in the literature .
Properties
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2S/c1-15(2)10-16-6-8-18(9-7-16)21-14-26-22(25-21)19(13-24)11-17-4-3-5-20(23)12-17/h3-9,11-12,14-15H,10H2,1-2H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONRQFQZAPUEF-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, with a CAS number of 476676-27-4, is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20ClN3S
- Molecular Weight : 393.9 g/mol
- Structure : The compound features a thiazole ring and a nitrile group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. The compound's structure suggests potential efficacy against various cancer cell lines.
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Mechanism of Action :
- The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Its structural components allow for interaction with various molecular targets, including receptors and enzymes critical for tumor growth.
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Cell Line Studies :
- In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and DU-145 (prostate cancer). For instance, a related study demonstrated that certain thiazole derivatives inhibited EGFR (Epidermal Growth Factor Receptor) activity, which is crucial for tumor progression .
Anti-inflammatory Activity
Thiazole derivatives have also been studied for their anti-inflammatory properties. The presence of the thiazole ring in the compound is linked to its ability to modulate inflammatory responses.
- Inhibition of Pro-inflammatory Cytokines :
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Nitrile Introduction : Achieved through reactions involving acrylonitriles.
- Purification and Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Biological Activities
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Antimicrobial Properties :
- Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth and biofilm formation .
- Anticancer Potential :
- Anti-inflammatory Effects :
Material Science Applications
- Organic Electronics :
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Electronic Features
Key Substituent Effects :
- The latter showed potent anticancer activity (average GI₅₀ = 0.021–12.2 μM) due to enhanced π-π stacking and tubulin binding . Chlorophenyl Position: The 3-chlorophenyl group in the target compound may alter dipole moments and hydrogen-bonding compared to para-substituted derivatives like 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (), which exhibited antioxidant activity (DPPH IC₅₀ < ascorbic acid) due to improved radical scavenging from para-chlorine’s electron-withdrawing effect .
Spatial Configuration :
- However, the isobutylphenyl group in the target compound may reduce ICT efficiency compared to planar carbazole derivatives .
Physicochemical Properties
*Predicted using computational tools (e.g., Multiwfn, ).
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing (Z)-3-(3-chlorophenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile?
A1. The compound can be synthesized via condensation reactions between substituted thiazole precursors and acrylonitrile derivatives. Key steps include:
- Knoevenagel condensation : Reacting 2-(4-(4-isobutylphenyl)thiazol-2-yl)acetonitrile with 3-chlorobenzaldehyde in the presence of a base catalyst (e.g., piperidine) in polar aprotic solvents like DMF or ethanol .
- Isomer control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding or steric effects, which can be optimized by adjusting reaction temperature (e.g., 60–80°C) and solvent polarity .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol is typically used to isolate the pure (Z)-isomer .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
A2. Key methods include:
Q. Q3. How is the compound’s anticancer activity evaluated in vitro?
A3. Standard protocols include:
- NCI-60 cell line screening : Testing against 60 human cancer cell lines to determine GI₅₀ values (concentration for 50% growth inhibition). For example, analogues like (Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile show GI₅₀ values of 0.021–12.2 μM .
- Mechanistic assays : Apoptosis induction (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential disruption (JC-1 dye) .
Advanced Research Questions
Q. Q4. How can computational tools predict the compound’s binding affinity to cancer targets?
A4. Methods involve:
- Molecular docking (AutoDock4) : Docking the compound into target proteins (e.g., tubulin or kinases) using flexible side-chain algorithms. For instance, acrylonitrile derivatives show strong binding to β-tubulin’s colchicine site (binding energy < −8 kcal/mol) .
- Density Functional Theory (DFT) : Calculating electrostatic potential surfaces (Multiwfn) to identify nucleophilic/electrophilic regions influencing protein-ligand interactions .
- MD simulations : Assessing stability of ligand-receptor complexes in aqueous environments (e.g., GROMACS) .
Q. Q5. How do structural modifications (e.g., substituents on phenyl rings) affect bioactivity?
A5. Systematic SAR studies reveal:
- Electron-withdrawing groups (Cl, Br) : Enhance cytotoxicity by increasing electrophilicity and binding to cysteine residues in targets. For example, 4-chlorophenyl derivatives show lower GI₅₀ than unsubstituted analogues .
- Steric effects : Bulky groups (e.g., isobutyl) improve metabolic stability but may reduce solubility. Hydrophilic substituents (e.g., methoxy) balance lipophilicity for membrane permeability .
- Z/E isomerism : The (Z)-configuration is critical for activity, as seen in analogues with 10–100x higher potency than (E)-isomers .
Q. Q6. How can contradictions in GI₅₀ data across studies be resolved?
A6. Potential strategies:
- Standardized assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in GI₅₀ for thiazole derivatives (0.021 vs. 12.2 μM) may arise from differences in cell line subtypes .
- Synergistic effects : Evaluate combination therapies (e.g., with paclitaxel) to contextualize standalone activity .
- Validation via orthogonal assays : Confirm apoptosis induction (caspase-3 activation) alongside growth inhibition .
Q. Q7. What analytical challenges arise in detecting this compound in biological matrices?
A7. Key challenges and solutions:
- Low solubility : Use surfactants (e.g., Cremophor EL) or DMSO vehicles (<0.1% v/v) to prevent aggregation in PBS .
- Fluorescence quenching : Optimize excitation/emission wavelengths (e.g., λ_ex = 370 nm, λ_em = 480 nm) to avoid interference from biological media .
- LC-MS/MS quantification : Employ reverse-phase C18 columns with mobile phases (0.1% formic acid in acetonitrile/water) for sensitive detection (LOQ < 10 nM) .
Q. Q8. How does the compound’s electronic structure influence its reactivity and stability?
A8. Computational and experimental insights:
- HOMO-LUMO gap : Narrow gaps (calculated via DFT) correlate with higher electrophilicity and susceptibility to nucleophilic attack (e.g., by glutathione), impacting metabolic stability .
- Hydrogen bonding : Intramolecular H-bonds between the nitrile group and thiazole nitrogen stabilize the (Z)-configuration, as shown by X-ray crystallography .
- Hydrolytic stability : Susceptibility to hydrolysis at pH > 8 requires storage in anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
